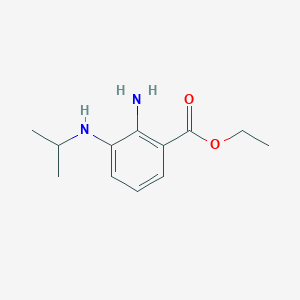

Ethyl 2-amino-3-isopropylamino-benzoate

Description

Ethyl 2-amino-3-isopropylamino-benzoate is a substituted benzoate ester featuring both amino and isopropylamino functional groups at the 2- and 3-positions of the aromatic ring, respectively. The ethyl ester group enhances solubility in organic solvents, while the amino and isopropylamino substituents contribute to its reactivity in nucleophilic or electrophilic substitution reactions.

Properties

CAS No. |

832099-52-2 |

|---|---|

Molecular Formula |

C12H18N2O2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

ethyl 2-amino-3-(propan-2-ylamino)benzoate |

InChI |

InChI=1S/C12H18N2O2/c1-4-16-12(15)9-6-5-7-10(11(9)13)14-8(2)3/h5-8,14H,4,13H2,1-3H3 |

InChI Key |

PRZPOWGPRBSHBM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)NC(C)C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings :

Substituent Effects on Reactivity: Ethyl 2-amino-3-isopropylamino-benzoate’s amino groups at C2 and C3 positions likely increase its nucleophilicity compared to compounds like methyl 2-benzoylamino-3-oxobutanoate, where the C3 carbonyl group stabilizes electron-deficient intermediates . The isopropylamino group introduces steric hindrance, which may reduce reaction rates in electrophilic substitutions compared to less bulky analogs (e.g., methyl 1-aryl-imidazole carboxylates) .

Polyphosphoric acid (PPA), a reagent used in cyclization reactions for imidazole derivatives , could theoretically facilitate ring-forming reactions if applied to this compound.

Physicochemical Properties: The ethyl ester group in the target compound likely confers higher lipophilicity compared to methyl esters (e.g., methyl 2-benzoylamino-3-oxobutanoate), impacting solubility and bioavailability. Dichlorophenoxy esters (e.g., acetic acid derivatives in ) exhibit distinct environmental persistence due to halogenation, a feature absent in the amino-substituted benzoate.

Research Implications and Gaps

- Reactivity Studies: Further investigation is needed to confirm the nucleophilic behavior of this compound, particularly in coupling reactions or heterocycle formation.

- Environmental Impact: Unlike halogenated analogs (e.g., dichlorophenoxy esters ), the amino and isopropylamino groups may reduce bioaccumulation risks but require toxicity profiling.

- Synthetic Optimization: Adapting PPA-mediated cyclization (as in ) could yield novel fused-ring derivatives, expanding its utility in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.